N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, a phenyl ring, a thiadiazole ring, and a carboxamide group
Properties
Molecular Formula |
C15H18N4O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O3S2/c20-15(14-11-23-18-17-14)16-12-5-7-13(8-6-12)24(21,22)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2,(H,16,20) |
InChI Key |
UOVQIOBVUXAIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the dearomative ring expansion of nitroarenes using photochemical reactions mediated by blue light.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving thiosemicarbazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the azepane-sulfonyl intermediate with the thiadiazole-carboxamide intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or carboxamides.
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-(THIOPHEN-3-YL)ACETAMIDE
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-(4-METHANESULFONYLPHENOXY)ACETAMIDE
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
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